molecular formula C17H21N3O4S B296172 2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]-N-(2-pyridinylmethyl)acetamide

2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]-N-(2-pyridinylmethyl)acetamide

Cat. No.: B296172
M. Wt: 363.4 g/mol
InChI Key: UNXJXRANFZYVOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]-N-(2-pyridinylmethyl)acetamide is a chemical compound commonly known as MRS2500. It is a selective antagonist of the P2Y1 receptor, which is a G protein-coupled receptor that is activated by adenosine triphosphate (ATP). MRS2500 has been extensively studied for its potential therapeutic applications in various diseases, including thrombosis, inflammation, and cancer.

Mechanism of Action

MRS2500 is a selective antagonist of the P2Y1 receptor, which is activated by 2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]-N-(2-pyridinylmethyl)acetamide. By blocking the P2Y1 receptor, MRS2500 inhibits the downstream signaling pathways that lead to platelet aggregation, thrombus formation, inflammation, and tumor growth. MRS2500 has been shown to be highly selective for the P2Y1 receptor and does not interact with other purinergic receptors.
Biochemical and Physiological Effects:
MRS2500 has been shown to have several biochemical and physiological effects. It inhibits platelet aggregation and thrombus formation by blocking the P2Y1 receptor. MRS2500 also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, MRS2500 inhibits tumor growth and metastasis by blocking the P2Y1 receptor signaling pathway. MRS2500 has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

MRS2500 has several advantages for lab experiments. It is highly selective for the P2Y1 receptor, making it a useful tool for studying the role of this receptor in various diseases. Additionally, MRS2500 has been shown to be well-tolerated in animal studies, making it a safe compound to use in lab experiments. However, one limitation of MRS2500 is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.

Future Directions

There are several future directions for the study of MRS2500. One area of interest is the potential use of MRS2500 in the treatment of thrombosis, inflammation, and cancer. Further studies are needed to determine the optimal dosing and administration of MRS2500 in these diseases. Additionally, the development of more potent P2Y1 receptor antagonists may improve the efficacy of this class of compounds. Finally, the role of the P2Y1 receptor in other diseases, such as neurodegenerative disorders, should be further investigated to determine the potential therapeutic applications of P2Y1 receptor antagonists.

Synthesis Methods

The synthesis of MRS2500 involves several steps, including the reaction of 2-chloro-N-(2-pyridinylmethyl)acetamide with sodium methoxide, followed by the reaction with 2-methoxy-5-methylbenzenesulfonyl chloride. The final product is obtained after purification using column chromatography. The synthesis of MRS2500 has been optimized to increase the yield and purity of the compound.

Scientific Research Applications

MRS2500 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit platelet aggregation and thrombus formation, making it a potential candidate for the treatment of thrombosis. MRS2500 has also been shown to have anti-inflammatory effects, which may be useful in treating inflammatory diseases such as arthritis. Additionally, MRS2500 has been shown to inhibit tumor growth and metastasis, making it a potential candidate for cancer therapy.

Properties

Molecular Formula

C17H21N3O4S

Molecular Weight

363.4 g/mol

IUPAC Name

2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]-N-(pyridin-2-ylmethyl)acetamide

InChI

InChI=1S/C17H21N3O4S/c1-13-7-8-15(24-3)16(10-13)25(22,23)20(2)12-17(21)19-11-14-6-4-5-9-18-14/h4-10H,11-12H2,1-3H3,(H,19,21)

InChI Key

UNXJXRANFZYVOW-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)CC(=O)NCC2=CC=CC=N2

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)CC(=O)NCC2=CC=CC=N2

Origin of Product

United States

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